Ctpb
Overview
Description
N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide, commonly known as CTPB, is a potent activator of the p300 histone acetyltransferase enzyme. This compound is significant in the field of epigenetics due to its ability to enhance the acetylation of histones, thereby influencing gene expression.
Scientific Research Applications
CTPB has a wide range of applications in scientific research:
Chemistry: this compound is used as a tool to study the activation of histone acetyltransferase enzymes and their role in gene expression.
Biology: In biological research, this compound is employed to investigate the effects of histone acetylation on cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: this compound has potential therapeutic applications in treating diseases related to epigenetic dysregulation, including cancer and neurodegenerative disorders.
Industry: This compound is explored for its use in the development of hair growth promoters and treatments for hair loss
Mechanism of Action
Target of Action
CtpB, also known as N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide, is a compound that has been found to interact with multiple targets. One of its primary targets is the histone acetyltransferase (HAT) p300 . The p300/CBP is a global transcriptional coactivator, which plays a critical role in cell cycle control, differentiation, and apoptosis . Mutations in p300/CBP are associated with different human cancers and other human diseases .
In addition, this compound has been associated with copper (I) transport from mycobacterial cells . It is a plasma membrane copper (I) transporting P-type ATPase of Mycobacterium tuberculosis .
Mode of Action
This compound selectively activates p300 HAT activity and directly binds to p300 . It enhances the p300 HAT activity concentration-dependently with maximal activation at 275 μM . In the presence of p300, this compound results in the gradual increase in the acetylation of both histones H3 and H4 .
As a copper (I) transporting P-type ATPase, this compound is associated with copper (I) transport from mycobacterial cells .
Biochemical Pathways
The activation of p300 HAT by this compound can affect various biochemical pathways related to cell cycle control, differentiation, and apoptosis . .
In the context of Mycobacterium tuberculosis, this compound is involved in the transport of copper (I), which is a crucial element for the survival and virulence of the bacterium . The disruption of copper homeostasis can lead to the generation of reactive oxygen species and other adverse effects .
Result of Action
The activation of p300 HAT by this compound can lead to increased acetylation of histones H3 and H4 . This can potentially influence gene expression and affect various cellular processes such as cell cycle control, differentiation, and apoptosis .
In Mycobacterium tuberculosis, this compound-mediated copper (I) transport could play a role in maintaining copper homeostasis, which is essential for the survival and virulence of the bacterium .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of p300 HAT can be affected by cellular conditions such as the concentration of cofactors and substrates . In the context of Mycobacterium tuberculosis, factors such as the intracellular concentration of copper and other heavy-metal cations can influence the function of this compound .
Safety and Hazards
Future Directions
In Mycobacterium tuberculosis, CtpB is associated with Cu+ transport from mycobacterial cells possibly playing a role different from copper detoxification . This work reveals this compound as a component of the M. tuberculosis toolkit to counter host nutritional immunity and underscores the importance of elucidating copper-uptake mechanisms in pathogenic mycobacteria .
Biochemical Analysis
Biochemical Properties
In Bacillus subtilis, CtpB is involved in the regulation of cell-cell signaling during spore formation . It acts as a protease, forming a gated tunnel that controls access to its proteolytic sites . This proteolytic activity is regulated by PDZ domains that rearrange upon substrate binding .
In Mycobacterium tuberculosis, this compound is a plasma membrane copper (I) transporting P-type ATPase . It is associated with copper (I) transport from mycobacterial cells .
Cellular Effects
This compound influences cellular processes in both Bacillus subtilis and Mycobacterium tuberculosis. In Bacillus subtilis, it regulates cell-cell signaling during spore formation . In Mycobacterium tuberculosis, it is involved in the transport of copper (I) across the plasma membrane , which is crucial for the mycobacterial response to the hostile environment inside macrophages .
Molecular Mechanism
This compound exerts its effects at the molecular level through distinct mechanisms in different organisms. In Bacillus subtilis, it forms a ring-like protein scaffold penetrated by two narrow tunnels . Access to the proteolytic sites within these tunnels is controlled by PDZ domains that rearrange upon substrate binding . In Mycobacterium tuberculosis, this compound is associated with copper (I) transport from mycobacterial cells .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. Its role in spore formation in Bacillus subtilis and copper (I) transport in Mycobacterium tuberculosis suggests that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathways related to spore formation in Bacillus subtilis and copper (I) transport in Mycobacterium tuberculosis
Transport and Distribution
In Mycobacterium tuberculosis, this compound is a plasma membrane protein involved in the transport of copper (I) across the plasma membrane
Subcellular Localization
The subcellular localization of this compound varies depending on the organism. In Bacillus subtilis, it is involved in the regulation of cell-cell signaling during spore formation . In Mycobacterium tuberculosis, it is a plasma membrane protein involved in the transport of copper (I) across the plasma membrane .
Preparation Methods
CTPB is synthesized through a series of chemical reactions involving the formation of an amide bond. The synthetic route typically involves the reaction of 4-chloro-3-trifluoromethyl-aniline with 2-ethoxy-6-pentadecyl-benzoyl chloride under appropriate conditions to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
CTPB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Comparison with Similar Compounds
CTPB is unique in its selective activation of the p300 histone acetyltransferase enzyme. Similar compounds include:
N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: A simplified analog of this compound with comparable or higher activity.
Histone acetyltransferase inhibitors: Compounds that inhibit rather than activate histone acetyltransferases, such as C646 and A-485. This compound stands out due to its specific activation of p300, whereas other compounds may have broader or different targets within the histone acetyltransferase family .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxy-6-pentadecylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43ClF3NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-24-19-17-20-28(38-4-2)29(24)30(37)36-25-21-22-27(32)26(23-25)31(33,34)35/h17,19-23H,3-16,18H2,1-2H3,(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBMVMAXKOGYDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437930 | |
Record name | CTPB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586976-24-1 | |
Record name | CTPB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of CTPB?
A1: this compound is primarily used as a binder in solid composite propellants due to its desirable mechanical properties and ability to be cured into a rubbery network. [, , ]
Q2: What are the common curing agents used for this compound and how do they impact its properties?
A2: this compound can be cured with various agents, including imine tris-[1-(2-methyl)-aziridinyl]phosphine oxide (MAPO) and epoxides. MAPO alone increases the rate of scission reactions, while mixtures of MAPO and epoxides improve properties like tensile strength and thermal stability. [, , ]
Q3: How does the addition of ammonium perchlorate (AP) affect this compound curing and properties?
A3: AP, a common oxidizer in propellants, increases the rate of scission reactions in this compound cured with both MAPO and MAPO-epoxide mixtures. []
Q4: What is the impact of adding carbon black to this compound?
A4: Carbon black acts as a reinforcing filler in this compound, increasing its tensile strength, modulus, and thermal stability, while decreasing strain at break. [, ]
Q5: How does this compound interact with epoxy resins?
A5: this compound can be blended with epoxy resins to improve their toughness. The carboxyl groups of this compound react with the oxirane rings of epoxy, forming a crosslinked network. [, ]
Q6: How does the molecular weight distribution of this compound relate to its functionality?
A6: Fractionation studies using techniques like gel permeation chromatography and infrared spectroscopy suggest a correlation between molecular weight distribution and the type and amount of functional groups present in this compound. []
Q7: What are the key factors affecting the rheological behavior of this compound gels containing organoclay?
A7: Temperature, shear-induced orientation of clay sheets, and temperature-sensitive polymer-clay interactions significantly influence the rheological behavior of this compound/organoclay nanocomposite gels. []
Q8: How does aging impact this compound and its performance in propellants?
A8: Aging, particularly at elevated temperatures, leads to increased viscosity, molecular weight, and eventual gelling of this compound. This degradation, primarily due to oxidation, negatively impacts the mechanical properties and ignition temperature of this compound-based propellants. [, , ]
Q9: Can the lifetime of this compound as a propellant binder be predicted?
A9: By applying the Arrhenius equation to temperature-aging data, the useful lifetime of this compound as a binder at 20°C has been estimated to be approximately 10 years. []
Q10: What is the biological function of this compound protease?
A10: this compound is a serine protease involved in regulating the activity of the transcription factor σK during sporulation in Bacillus subtilis. [, , ]
Q11: How does this compound interact with other proteins in the σK activation pathway?
A11: this compound, along with another serine protease, SpoIVB, cleaves the regulatory proteins SpoIVFA and BofA. This cleavage event releases the inhibition on SpoIVFB, a metalloprotease, allowing it to process inactive pro-σK into its active form. [, , , ]
Q12: Does this compound have a role in Mycobacterium tuberculosis?
A12: Yes, this compound in Mycobacterium tuberculosis is involved in copper homeostasis and aids the bacterium in adapting to the host's copper nutritional immunity. []
Q13: What is the structural significance of the PDZ domain in this compound?
A13: The PDZ domain in this compound plays an inhibitory role by blocking the active site of the protease, preventing premature activation of the σK pathway. This is in contrast to other PDZ-containing proteases where the PDZ domain can be stimulatory. []
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